molecular formula C10H16ClNS B12692111 beta-Ethylthio-beta-phenylethylamine hydrochloride CAS No. 104296-88-0

beta-Ethylthio-beta-phenylethylamine hydrochloride

Cat. No.: B12692111
CAS No.: 104296-88-0
M. Wt: 217.76 g/mol
InChI Key: LUGVKFICWRXHMT-UHFFFAOYSA-N
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Description

Beta-Ethylthio-beta-phenylethylamine hydrochloride: is a chemical compound belonging to the class of phenethylamines Phenethylamines are organic compounds characterized by a phenyl ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethylthio-beta-phenylethylamine hydrochloride typically involves the reaction of beta-phenylethylamine with ethylthiol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through crystallization or distillation techniques to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: Beta-Ethylthio-beta-phenylethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Substituted phenethylamine derivatives.

Scientific Research Applications

Beta-Ethylthio-beta-phenylethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Ethylthio-beta-phenylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate trace amine-associated receptors (TAARs), which play a role in regulating monoamine neurotransmitter levels. This interaction can influence various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

    Beta-Phenylethylamine: A naturally occurring trace amine with similar structural features.

    Beta-Methylthio-beta-phenylethylamine: A derivative with a methylthio group instead of an ethylthio group.

    Beta-Hydroxy-beta-phenylethylamine: A hydroxylated analog with different pharmacological properties.

Uniqueness: Beta-Ethylthio-beta-phenylethylamine hydrochloride is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

104296-88-0

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

2-ethylsulfanyl-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H

InChI Key

LUGVKFICWRXHMT-UHFFFAOYSA-N

Canonical SMILES

CCSC(CN)C1=CC=CC=C1.Cl

Origin of Product

United States

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